
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F3N4 It is a derivative of nicotinonitrile, characterized by the presence of a hydrazinyl group at the 6th position and a trifluoromethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)nicotinonitrile.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 4-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but with the hydrazinyl group at a different position, which can affect its reactivity and applications.
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Contains a methyl group instead of a hydrazinyl group, leading to different chemical properties and applications.
Uniqueness
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the hydrazinyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C7H5F3N4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
6-hydrazinyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6(14-12)13-3-4(5)2-11/h1,3H,12H2,(H,13,14) |
InChIキー |
KVBQOPXKPMQRDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1NN)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
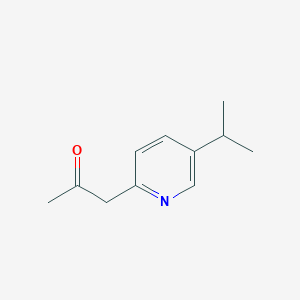

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)

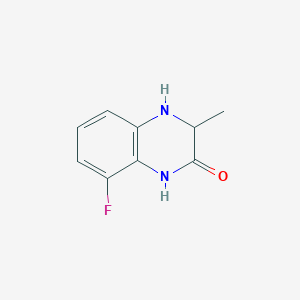

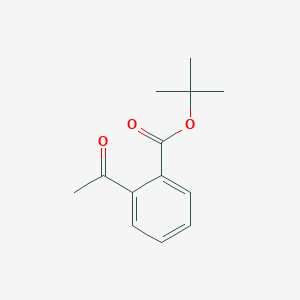
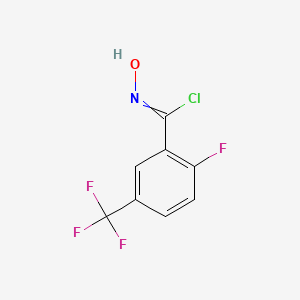
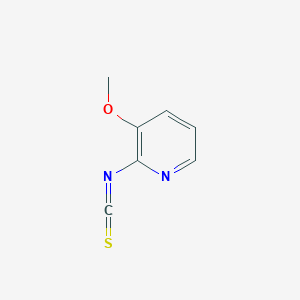
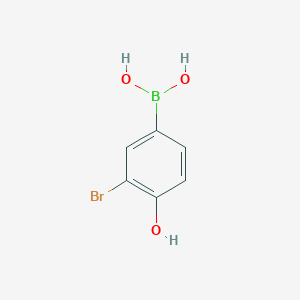
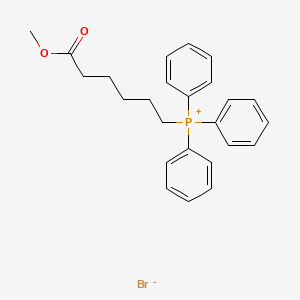
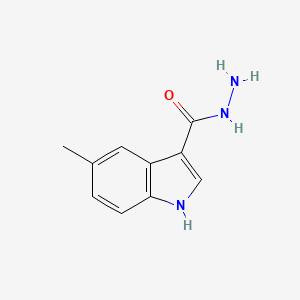
![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
